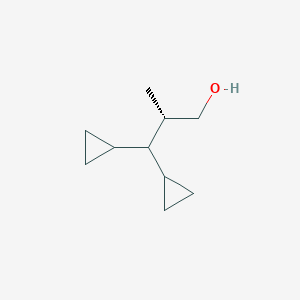![molecular formula C21H23N3OS B2652800 3,5-dimethyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-43-3](/img/structure/B2652800.png)
3,5-dimethyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A compound’s description often includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on their molecular structure. The molecular formula represents the number and type of atoms in a molecule. The structural formula represents the connections between atoms in a molecule.
Synthesis Analysis
This involves the methods and steps used to create the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure. The yield and purity of the product are also important factors.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions required for reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. Its chemical properties could include its acidity or basicity, its redox potential, and its reactivity with common reagents.Wissenschaftliche Forschungsanwendungen
Anticancer Applications
A study focused on microwave-assisted synthesis of Schiff’s bases containing thiadiazole scaffold and benzamide groups, highlighting their significant anticancer activity against a panel of human cancer cell lines including melanoma, leukemia, cervical cancer, and breast cancer. This research demonstrates the compound's potential as an anticancer agent, with some synthesized compounds showing promising GI50 values comparable to standard drugs like Adriamycin. Additionally, a molecular docking study suggested probable mechanisms of action, and ADMET properties predicted good oral drug-like behavior (Tiwari et al., 2017).
Antimicrobial and Antioxidant Activities
Another study synthesized N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, showing good antimicrobial and antioxidant activities. This research indicates the potential use of such compounds in developing treatments against microbial infections and oxidative stress (Sindhe et al., 2016).
Material Science Applications
The compound's derivatives have been explored for their role in improving the morphology and performance of polycarbazole-based solar cells. Incremental increases in solvents like dimethyl sulfoxide in the polymer solution were shown to fine-tune the morphology of the active layer in solar cells, leading to significantly improved photovoltaic performance (Chu et al., 2011).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It’s important to know how to handle and dispose of the compound safely.
Zukünftige Richtungen
This could involve potential applications for the compound, such as its use in medicine, industry, or research. It could also involve areas for further study, such as investigating its properties under different conditions or developing more efficient synthesis methods.
Please note that this is a general guide and the specific details will vary depending on the compound. For a specific compound like “3,5-dimethyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide”, you would need to consult the relevant scientific literature or databases. If you have access to a university or institutional library, they may be able to help you find more information. You could also try contacting the authors of any papers you find for more details.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-11-7-12(2)9-17(8-11)19(25)22-21-24-23-20(26-21)18-15(5)13(3)10-14(4)16(18)6/h7-10H,1-6H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIBRVCVGIWREX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3=C(C(=CC(=C3C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-3-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2652717.png)
![1,6,7-trimethyl-3,8-bis(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2652721.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2652725.png)

![1-(3-Fluoro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2652727.png)
![5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B2652728.png)

![(1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol hydrochloride](/img/structure/B2652733.png)



![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-(2,5-dimethylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate](/img/structure/B2652738.png)
![N,5-bis(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2652739.png)
![5-(3-phenyl-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2652740.png)